![molecular formula C8H4Cl3N B1346441 4-(Trichloromethyl)benzonitrile CAS No. 2179-45-5](/img/structure/B1346441.png)
4-(Trichloromethyl)benzonitrile
Overview
Description
4-(Trichloromethyl)benzonitrile is a chemical compound with the molecular formula C8H4Cl3N . It is used as a building block in various chemical syntheses . The compound has a molecular weight of 220.48 g/mol .
Molecular Structure Analysis
The InChI code for 4-(Trichloromethyl)benzonitrile is 1S/C8H4Cl3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H . This indicates that the compound consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a trichloromethyl group (a carbon atom attached to three chlorine atoms and one hydrogen atom) .Physical And Chemical Properties Analysis
4-(Trichloromethyl)benzonitrile is a powder at room temperature . It has a melting point of 40-41°C . The compound has a molecular weight of 220.5 g/mol, and its exact mass is 218.940932 g/mol . It has a topological polar surface area of 23.8 Ų .Scientific Research Applications
4-(Trichloromethyl)benzonitrile: A Comprehensive Analysis
Pharmaceutical Synthesis: 4-(Trichloromethyl)benzonitrile serves as a crucial building block in the synthesis of various pharmaceutical compounds. One notable example is its use in the preparation of Betrixaban , a novel anticoagulant medication that acts as an oral direct inhibitor of factor Xa (FXa). This compound plays a significant role in the prevention of venous thromboembolism (VTE), showcasing its importance in medical research and drug development .
High Voltage Battery Technology: Though not directly related to 4-(Trichloromethyl)benzonitrile, a similar compound, 4-(Trifluoromethyl)benzonitrile, has been investigated for its potential as an electrolyte additive in high voltage lithium-ion batteries. It has shown to significantly improve the cyclic stability of LiNi 0.5 Mn 1.5 O4 cathodes, which suggests that 4-(Trichloromethyl)benzonitrile could also be explored for similar applications given its structural similarity.
Safety and Hazards
properties
IUPAC Name |
4-(trichloromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBCTNHFESKSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301347 | |
Record name | 4-(trichloromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trichloromethyl)benzonitrile | |
CAS RN |
2179-45-5 | |
Record name | NSC142538 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(trichloromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trichloromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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